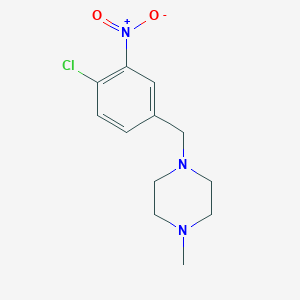
1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine, also known as CNB-001, is a small molecule drug that has shown potential in the treatment of various neurological disorders. It was first synthesized in 2005 by a group of researchers led by Dr. R. Ravi Shankar at the Indian Institute of Chemical Technology. Since then, CNB-001 has been the subject of extensive research due to its promising therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine is not fully understood, but it is thought to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitter systems, including acetylcholine, dopamine, and glutamate. It also appears to have antioxidant properties and can reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine has been shown to have a range of biochemical and physiological effects in various animal models. It has been found to reduce inflammation and oxidative stress in the brain, improve mitochondrial function, and enhance synaptic plasticity. It has also been shown to reduce neuronal cell death and improve neuronal survival in various models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine is its potential as a therapeutic agent for various neurological disorders. Its small size and low toxicity also make it an attractive candidate for drug development. However, one limitation of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine is its relatively low solubility, which can make it difficult to administer in certain formulations.
Future Directions
There are several potential future directions for research on 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine. One area of interest is the development of more effective formulations for drug delivery. Another area of research is the identification of the specific molecular targets and mechanisms of action of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine. There is also potential for the development of novel derivatives of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine with improved therapeutic properties. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine in humans.
Synthesis Methods
The synthesis of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. This results in the formation of the intermediate 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine hydrochloride, which is then purified and converted to 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine by reacting it with sodium methoxide.
Scientific Research Applications
1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine has been shown to have a range of potential therapeutic applications in the field of neuroscience. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-apoptotic effects in various in vitro and in vivo models of neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(13)12(8-10)16(17)18/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLKFWMWNNDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6138895.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
![[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6138909.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)

![(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6138950.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)
![N-benzyl-N'-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6138974.png)